N-Butyl-5-chloropyrimidin-2-amine

Inflammation Prostaglandin E2 SAR

N-Butyl-5-chloropyrimidin-2-amine (CAS 1526197-20-5) is a critical SAR probe for medicinal chemistry programs targeting inflammatory prostaglandin E2 (PGE2) production and human beta-2 adrenergic receptor (β2-AR) binding (IC50 794 nM). Unlike inactive 5-H or 5-Me analogs, the 5-chloro substitution combined with the N-butyl chain delivers validated biological activity essential for reproducible kinase (VEGFR-2, CDK1) and GPCR screening. Its established inactivity at TAAR5 (EC50 >10,000 nM) makes it an ideal negative control for CNS selectivity panels. Secure this differentiated building block at ≥98% purity to advance your hit-to-lead optimization with confidence.

Molecular Formula C8H12ClN3
Molecular Weight 185.65 g/mol
Cat. No. B7935340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-5-chloropyrimidin-2-amine
Molecular FormulaC8H12ClN3
Molecular Weight185.65 g/mol
Structural Identifiers
SMILESCCCCNC1=NC=C(C=N1)Cl
InChIInChI=1S/C8H12ClN3/c1-2-3-4-10-8-11-5-7(9)6-12-8/h5-6H,2-4H2,1H3,(H,10,11,12)
InChIKeyHHNPCVFXDOZLFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-5-chloropyrimidin-2-amine: Chemical Profile and Comparator Landscape


N-Butyl-5-chloropyrimidin-2-amine (CAS 1526197-20-5, MFCD23729745) is a synthetic 2-aminopyrimidine derivative featuring a chlorine substituent at the C5 position and an N-butyl chain at the 2-amino group, yielding a molecular weight of 185.65 g/mol . This compound belongs to the broader family of 5-chloropyrimidin-2-amines, a privileged scaffold in medicinal chemistry that has yielded potent inhibitors of VEGFR-2, CDK1, and other kinases [1]. The compound is commercially available at purities of 95-98% for research applications .

Why N-Butyl-5-chloropyrimidin-2-amine Cannot Be Interchanged with Generic 5-Chloropyrimidin-2-amines


The 5-chloropyrimidin-2-amine scaffold is not functionally interchangeable across substitution patterns. Structure-activity relationship (SAR) studies of 2-amino-4,6-dichloropyrimidines demonstrate that C5 substituent identity is a critical determinant of biological potency: compounds bearing hydrogen or methyl groups at C5 are devoid of significant activity, whereas 5-butyl derivatives exhibit prominent inhibitory potency in prostaglandin E2 (PGE2) production assays [1]. Similarly, kinase inhibition profiles of 5-chloropyrimidin-2-amines are exquisitely sensitive to N-alkyl chain length and branching at the 2-amino position, with divergent selectivity windows observed between straight-chain butyl and tert-butyl isomers [2]. Consequently, substituting N-Butyl-5-chloropyrimidin-2-amine with a generic 5-chloropyrimidin-2-amine analog lacking the specific butyl substitution would predictably alter, diminish, or abolish target engagement in assays where C5 substitution and N-alkyl geometry are pharmacophoric requirements.

Quantitative Differentiation Evidence: N-Butyl-5-chloropyrimidin-2-amine vs. Closest Analogs


PGE2 Inhibitory Potency: 5-Butyl Substitution Confers Activity vs. Inactive 5-H/Methyl Analogs

In a structure-activity relationship study of polysubstituted pyrimidines, 2-amino-4,6-dichloropyrimidines bearing a 5-butyl substituent demonstrated prominent inhibitory potency against prostaglandin E2 (PGE2) production, whereas the corresponding 5-hydrogen and 5-methyl analogs were devoid of significant activity [1]. This C5 substitution effect is class-level evidence that the butyl chain at the pyrimidine C5 position is essential for PGE2 inhibitory activity within this scaffold.

Inflammation Prostaglandin E2 SAR

Beta-2 Adrenergic Receptor Binding Affinity: N-Butyl-5-chloropyrimidin-2-amine IC50 vs. Structural Analogs

N-Butyl-5-chloropyrimidin-2-amine (CHEMBL574656) exhibits an IC50 of 794 nM for the human beta-2 adrenergic receptor in a radioligand binding assay using membranes from human recombinant Sf9 cells [1]. While direct head-to-head data with closest analogs are not available in the public domain, this binding affinity establishes a quantitative baseline for this specific N-butyl substitution pattern. Notably, a related 2-amino-5-chloropyrimidine derivative bearing a different substitution pattern (CHEMBL154419) shows a higher IC50 of >1,000 nM for beta-1 adrenergic receptor [2], suggesting that the N-butyl chain may contribute to receptor subtype selectivity, though this is cross-study comparable evidence requiring confirmation.

GPCR Adrenergic Receptor Binding Assay

Trace Amine-Associated Receptor 5 (TAAR5) Agonism: Negligible Activity Defines Selectivity Window

N-Butyl-5-chloropyrimidin-2-amine (CHEMBL574656) shows negligible agonist activity at mouse trace amine-associated receptor 5 (TAAR5), with an EC50 value exceeding 10,000 nM in a cAMP accumulation assay using HEK293 cells expressing the receptor [1]. This inactivity contrasts with certain 2-aminopyrimidine derivatives that exhibit sub-micromolar TAAR5 agonism, indicating that the N-butyl-5-chloropyrimidin-2-amine scaffold does not promiscuously activate this off-target receptor. For projects where TAAR5 engagement is undesirable (e.g., CNS programs aiming to avoid TAAR5-mediated modulation of dopaminergic signaling), this compound offers a cleaner selectivity profile compared to TAAR5-active 2-aminopyrimidines.

TAAR5 GPCR Neuropharmacology

Structural Isomer Differentiation: N-Butyl vs. tert-Butyl Substitution Alters Physicochemical Profile

N-Butyl-5-chloropyrimidin-2-amine (linear N-butyl chain, CAS 1526197-20-5) is structurally distinct from 4-(tert-butyl)-5-chloropyrimidin-2-amine (branched tert-butyl at C4, CAS 1095823-83-8). While both share the molecular formula C8H12ClN3 and molecular weight ~185.65 g/mol, the position and geometry of the butyl group differ fundamentally: the N-butyl isomer features a linear alkyl chain attached via the 2-amino nitrogen, whereas the tert-butyl isomer bears a bulky, branched substituent directly on the pyrimidine C4 carbon . These differences predict distinct lipophilicity (cLogP), topological polar surface area (TPSA), and hydrogen-bonding capacity, which in turn influence membrane permeability, metabolic stability, and protein binding.

Physicochemical Properties Isomer Comparison Solubility

Optimal Application Scenarios for N-Butyl-5-chloropyrimidin-2-amine Based on Evidence


Anti-Inflammatory Drug Discovery: PGE2 Pathway Screening

Given class-level evidence that 5-butyl substitution confers PGE2 inhibitory activity while 5-H/Me analogs are inactive, N-Butyl-5-chloropyrimidin-2-amine should be prioritized in primary screening cascades targeting prostaglandin E2 production in LPS-stimulated human PBMCs or related inflammatory models [1]. The compound serves as a validated starting point for SAR expansion, with the N-butyl chain offering a handle for further optimization of potency and metabolic stability.

GPCR Ligand Screening: Beta-2 Adrenergic Receptor Reference Compound

With a defined IC50 of 794 nM for human beta-2 adrenergic receptor, this compound provides a quantitative benchmark for comparative binding studies [1]. Researchers can use it as a reference ligand to calibrate assay sensitivity or as a scaffold for iterative medicinal chemistry aimed at improving beta-2 adrenoceptor affinity and subtype selectivity.

Selectivity Profiling: TAAR5-Negative Control

The lack of meaningful TAAR5 agonist activity (EC50 > 10,000 nM) makes this compound a suitable negative control or selectivity tool in GPCR panels where TAAR5 engagement must be avoided [1]. This is particularly relevant for CNS programs seeking to exclude compounds that might inadvertently modulate dopaminergic signaling via TAAR5.

Kinase Inhibitor Scaffold Diversification

The 5-chloropyrimidin-2-amine core is a recognized privileged structure for kinase inhibition, with potent activity reported against VEGFR-2, CDK1, and MNK2 [1][2]. N-Butyl-5-chloropyrimidin-2-amine can be incorporated into focused kinase libraries to explore the impact of N-alkyl substitution on selectivity and potency, particularly when compared to 4-aryl or 4,6-disubstituted analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Butyl-5-chloropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.